Scaffold Oxidation State Differentiation: 2H-Chromene vs. 2-Oxo-2H-Chromene (Coumarin) in HIV-1 Integrase Inhibition
The target compound (CAS 887346-07-8) is a 2H-chromene-3-carboxamide lacking the 2-oxo group. In the Wadhwa et al. (2020) series of eighteen 2-oxo-N-substituted phenyl-2H-chromene-3-carboxamides (coumarin analogs), six compounds (13h, 13i, 13l, 13p–13r) demonstrated HIV-1 integrase strand transfer inhibition with IC₅₀ < 1.7 μM [1]. The authors explicitly noted that the chromene-3-carboxamide motif was crucial for enzymatic activity and that these coumarin derivatives 'did not show HIV-1 and HIV-2 inhibition below their cytotoxic concentration'—indicating that the 2-oxo scaffold alone was insufficient for therapeutic index [1]. The 2H-chromene scaffold of the target compound removes one H-bond acceptor (carbonyl oxygen) and alters the electronic distribution of the benzopyran ring, which directly impacts both binding affinity to flat aromatic pockets and susceptibility to CYP450-mediated oxidation at the 2-position . Molecular weight is reduced from 293.32 g/mol (2-oxo analog) to 279.33 g/mol .
| Evidence Dimension | HIV-1 integrase strand transfer inhibition potency floor for chromene-3-carboxamide scaffold |
|---|---|
| Target Compound Data | No direct HIV-1 integrase data available; scaffold is 2H-chromene-3-carboxamide (non-oxo) [2] |
| Comparator Or Baseline | 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamides (13h, 13i, 13l, 13p–r): IC₅₀ < 1.7 μM against HIV-1 IN strand transfer [1] |
| Quantified Difference | Scaffold difference: presence vs. absence of 2-carbonyl; alters H-bond acceptor count by +1, molecular weight by +14 g/mol, and introduces metabolic liability [1] |
| Conditions | In vitro HIV-1 integrase strand transfer assay using standard available kit; compounds tested relative to dolutegravir [1] |
Why This Matters
A procurement decision must distinguish between the 2H-chromene and 2-oxo-2H-chromene scaffolds because the absence of the 2-carbonyl eliminates a CYP-mediated metabolic soft-spot and reduces molecular weight—two factors critical for lead optimization in CNS and anti-infective programs.
- [1] Wadhwa P, Jain P, Jadhav HR. Design, Synthesis and In Vitro Evaluation of 2-Oxo-N-substituted Phenyl-2H-chromene-3-carboxamide Derivatives as HIV Integrase Strand Transfer Inhibitors. Letters in Drug Design & Discovery. 2020;17(4):418-427. DOI: 10.2174/1570180816666190617150803. View Source
- [2] ZINC Database. ZINC8924139: N-(2-ethylphenyl)-2H-chromene-3-carboxamide. No known activity; not reported in any publications per ChEMBL. View Source
